Helicteric acid

Description

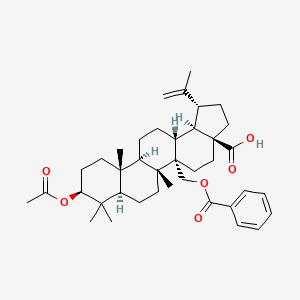

Helicteric acid is a lupane-type pentacyclic triterpenoid predominantly isolated from Helicteres angustifolia, a medicinal shrub native to Southern China . Structurally, it is characterized by a 3β-acetoxy and 27-benzoyloxy substitution on the lupane skeleton (3β-acetoxy-27-benzoyloxylup-20(29)-en-28-oic acid) . This compound is biosynthesized via the mevalonate pathway, with farnesyl pyrophosphate (FPP) as a key intermediate . This compound is notable for its acylated modifications, a hallmark of Helicteres species, which are rare in other plant-derived triterpenoids . Pharmacologically, it exhibits anti-cancer, anti-inflammatory, and anti-viral properties, particularly through suppression of NF-κB and STAT3 signaling pathways in colorectal cancer cells .

Properties

Molecular Formula |

C39H54O6 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1 |

InChI Key |

SOJNOTYSDQQXKS-LJVLTGEUSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .

Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .

Chemical Reactions Analysis

Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .

Mechanism of Action

The mechanism of action of helicteric acid involves multiple molecular targets and pathways. It exerts its effects through a combination of antioxidant properties, calcium channel blocking action, pro-cholinergic effects, GABAergic modulation, and inhibition of neuronal oxidative stress . These mechanisms contribute to its anti-inflammatory, anti-viral, and anti-tumor activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Helicteric acid shares structural and functional similarities with other triterpenoids, both within and outside the Helicteres genus. Below is a comparative analysis:

Table 2: Pharmacological Activities

Key Differences

Acylation and Bioactivity: this compound and helicterilic acid are distinguished by their acyl groups, which enhance lipophilicity and target specificity compared to non-acylated triterpenoids like betulinic and oleanolic acids . For example, this compound’s 27-benzoyloxy group may improve membrane permeability, contributing to its lower IC₅₀ in HT-29 cells compared to oleanolic acid .

Biosynthetic Uniqueness : The acyltransferases responsible for this compound’s modifications are unique to Helicteres, making large-scale production reliant on genetic engineering rather than traditional plant extraction .

Q & A

Q. What are the standard methods for isolating Helicteric acid from natural sources, and how can purity be validated?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC-MS) to confirm structural integrity and absence of contaminants. For reproducibility, experimental protocols must detail solvent ratios, temperature, and pressure conditions, as outlined in guidelines for reporting natural product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR (¹H, ¹³C, DEPT) for structural elucidation.

- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.

- HPLC with UV/Vis detection for purity assessment.

- X-ray crystallography (if crystalline forms are obtained). New compounds require elemental analysis and comparison with literature data for known analogs .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Use cell lines (e.g., HT-29 colorectal cancer cells ) with standardized protocols:

- Dose-response curves (0.1–100 µM range).

- Controls (vehicle and positive inhibitors).

- Assays for apoptosis (Annexin V staining) and proliferation (MTT assay). Ensure replication (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for this compound’s anticancer effects?

Contradictions may arise from differences in cell culture conditions, assay protocols, or compound stability. Solutions include:

Q. How can molecular docking studies be optimized to predict this compound’s interaction with NF-κB and STAT3 pathways?

- Use high-resolution protein structures (PDB ID: e.g., 1NFK for NF-κB).

- Apply flexible docking algorithms (e.g., AutoDock Vina) with solvent effects.

- Validate predictions with mutagenesis assays or SPR binding kinetics. Cross-reference results with transcriptomic data (e.g., RNA-seq of treated cells) .

Q. What methodologies address low yield in this compound synthesis, and how can scalability be improved?

- Route optimization : Evaluate catalysts (e.g., Lewis acids) or microwave-assisted synthesis.

- Byproduct analysis : Use GC-MS to identify side reactions.

- Semi-synthesis : Start with abundant precursors (e.g., oleanolic acid) for functionalization. Document all steps for reproducibility, including failed attempts .

Q. How should researchers design a systematic review to assess this compound’s therapeutic potential across preclinical studies?

- Search strategy : Use Boolean operators in PubMed, Web of Science, and EMBASE to capture terms like “this compound AND (anticancer OR apoptosis)”.

- Inclusion criteria : Prioritize studies with dose-response data and mechanistic insights.

- Risk of bias : Assess blinding, randomization, and statistical power.

- Meta-regression : Explore covariates (e.g., cell type, exposure time) influencing effect sizes .

Data Contradiction and Validation

Q. What steps ensure reproducibility when replicating this compound’s reported suppression of STAT3 phosphorylation?

- Detailed protocols : Specify antibody clones (e.g., Cell Signaling #9131), dilution ratios, and imaging settings.

- Positive controls : Use IL-6-stimulated cells to confirm pathway activation.

- Data transparency : Share raw Western blot images and densitometry calculations as supplementary files .

Q. How can researchers differentiate this compound’s direct target effects from off-pathway cytotoxicity?

- CRISPR screens : Knockdown putative targets (e.g., STAT3) to test resistance.

- Proteomics : Identify binding partners via pull-down assays with biotinylated this compound.

- Metabolomics : Track changes in pathway intermediates (e.g., ATP levels) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.